molecular formula C16H12Cl2N2OS2 B2866230 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole CAS No. 338968-06-2

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B2866230
CAS No.: 338968-06-2
M. Wt: 383.31
InChI Key: UWSWUQFTVTVZOO-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole is a chemical compound with the molecular formula C10H8Cl2N2OS It is known for its unique structure, which includes a 1,3,4-oxadiazole ring substituted with dichlorobenzyl and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of the dichlorobenzyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzyl chloride under basic conditions.

    Attachment of the methylsulfanyl group: The final step involves the reaction of the intermediate with a methylsulfanyl reagent, such as methylthiol, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The dichlorobenzyl and methylsulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Modifying gene expression or inducing DNA damage.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and other functions.

Comparison with Similar Compounds

2-[(2,4-Dichlorobenzyl)sulfanyl]-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methyl-1,3,4-oxadiazole: Similar structure but lacks the methylsulfanyl group.

    5-(2-Methylsulfanylphenyl)-1,3,4-oxadiazole: Similar structure but lacks the dichlorobenzyl group.

    2,5-Diphenyl-1,3,4-oxadiazole: Lacks both the dichlorobenzyl and methylsulfanyl groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS2/c1-22-14-5-3-2-4-12(14)15-19-20-16(21-15)23-9-10-6-7-11(17)8-13(10)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSWUQFTVTVZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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